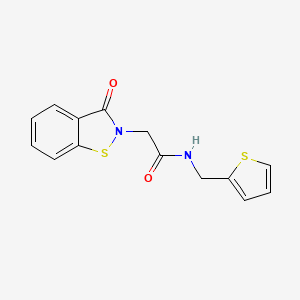

2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

2-(3-Oxo-1,2-benzothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a benzothiazolone derivative characterized by a 1,2-benzothiazol-3-one core linked to a thiophen-2-ylmethyl-substituted acetamide group. The compound’s structure lacks the sulfone (dioxido) group found in some analogues (e.g., ), which may influence its electronic properties and bioavailability.

Properties

IUPAC Name |

2-(3-oxo-1,2-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-13(15-8-10-4-3-7-19-10)9-16-14(18)11-5-1-2-6-12(11)20-16/h1-7H,8-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKSDKUOENAZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related benzothiazolone and acetamide derivatives:

Structural and Functional Insights:

Core Modifications: The target compound’s benzothiazol-3-one core lacks sulfone/sulfonamide groups present in , and 12. Thiophen-2-ylmethyl vs. This may influence target binding or solubility .

Synthesis and Physical Properties: High-yield synthesis (56–89%) is reported for triazinoquinazoline-thiadiazole hybrids (), suggesting efficient coupling methods for acetamide derivatives. The target compound may follow similar synthetic routes . Melting points for analogs range widely (262–270°C), likely reflecting crystallinity differences due to substituent bulk/polarity .

Biological Activity: Antimicrobial Potential: Benzothiazolone-acetic acid derivatives () serve as precursors to antimicrobial amides, implying similar utility for the target compound . Analgesic Activity: Sulfonamide-containing derivatives () show analgesic effects, highlighting the role of sulfone groups in modulating biological targets .

Pharmacokinetic Considerations :

- The thiophen-2-ylmethyl group may enhance lipophilicity, improving blood-brain barrier penetration compared to hydrophilic groups (e.g., hydroxyphenyl in ). However, sulfone-containing analogs () might exhibit better aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.